3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole
Overview
Description
3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole, also known as JNJ-47965567, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has shown promising results in preclinical studies for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed that this compound can induce apoptosis, which is a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce the expression of certain genes that are involved in the development of cancer. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole in lab experiments is its potent anti-tumor activity. This compound has shown promising results in preclinical studies and can inhibit the growth of various cancer cells. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it challenging to obtain large quantities of the product.
Future Directions
There are several future directions for the research and development of 3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole. One of the most significant areas of research is in the field of oncology. Further studies are needed to determine the full mechanism of action of this compound and to identify its potential therapeutic applications for the treatment of various cancers. Additionally, future research can focus on the optimization of the synthesis method to make it more efficient and cost-effective. Finally, further studies are needed to determine the safety and toxicity of this compound in humans.
Scientific Research Applications
3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole has shown promising results in preclinical studies for the treatment of various diseases. One of the most significant applications of this compound is in the field of oncology. Studies have shown that this compound exhibits potent anti-tumor activity and can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
3-(2-chloro-5-methylpyrimidin-4-yl)-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-8-6-16-13(14)17-12(8)10-7-15-11-5-3-2-4-9(10)11/h2-7,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIYPYPQRUZYQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CNC3=CC=CC=C32)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728741 | |
Record name | 3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
945016-62-6 | |
Record name | 3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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